molecular formula C21H21F2N3O4 B5186871 1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one

1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one

Cat. No.: B5186871
M. Wt: 417.4 g/mol
InChI Key: ZUPSUQVTRWDDDF-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes fluorine and nitro groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperazine to form an intermediate, which is then further reacted with 1-bromo-3-fluorobutane under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and nitro groups play a crucial role in its reactivity and biological activity. It may interact with enzymes or receptors, leading to modulation of biological processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-3-nitrobenzene
  • 2-Chloro-4-fluoro-5-nitrobenzotrichloride
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl

Uniqueness

1-[3-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one is unique due to its specific combination of fluorine and nitro groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O4/c1-2-3-20(27)14-4-7-19(18(23)12-14)24-8-10-25(11-9-24)21(28)16-13-15(26(29)30)5-6-17(16)22/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPSUQVTRWDDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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